![molecular formula C10H8Cl2N2O5 B14259344 4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]- CAS No. 185142-51-2](/img/structure/B14259344.png)
4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-: is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with dichloro and nitrooxyethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-benzoxazin-4-one derivatives typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions . The reaction proceeds through a cyclodehydration mechanism, resulting in high yields of the desired benzoxazinone derivatives.
Industrial Production Methods
Industrial production of 4H-1,3-benzoxazin-4-one derivatives often employs similar synthetic routes but on a larger scale. The use of efficient cyclizing agents and optimized reaction conditions ensures high yield and purity of the final product. The process may involve continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3-benzoxazin-4-one derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the nitrooxyethyl group to an aminoethyl group.
Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Aminoethyl-substituted benzoxazinones.
Substitution: Various substituted benzoxazinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4H-1,3-benzoxazin-4-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for their antimicrobial and antifungal properties.
Medicine: Potential use as enzyme inhibitors and anti-cancer agents.
Industry: Employed in the development of new materials with specific properties, such as herbicides.
Wirkmechanismus
The mechanism of action of 4H-1,3-benzoxazin-4-one derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The nitrooxyethyl group can also release nitric oxide, which has various biological effects, including vasodilation and antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: A simpler derivative with antimicrobial properties.
2-Substituted 4H-3,1-benzoxazin-4-one: Includes various derivatives with different substituents, each having unique properties and applications.
6-Amino-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazinone derivative with potential medicinal applications.
Uniqueness
4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]- stands out due to its unique combination of dichloro and nitrooxyethyl substituents. These groups confer distinct chemical reactivity and biological activity, making this compound a valuable candidate for further research and development in various fields.
Eigenschaften
CAS-Nummer |
185142-51-2 |
|---|---|
Molekularformel |
C10H8Cl2N2O5 |
Molekulargewicht |
307.08 g/mol |
IUPAC-Name |
2-(6,8-dichloro-4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate |
InChI |
InChI=1S/C10H8Cl2N2O5/c11-6-3-7-9(8(12)4-6)18-5-13(10(7)15)1-2-19-14(16)17/h3-4H,1-2,5H2 |
InChI-Schlüssel |
LECHDCLXICOSSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(C(=O)C2=C(O1)C(=CC(=C2)Cl)Cl)CCO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


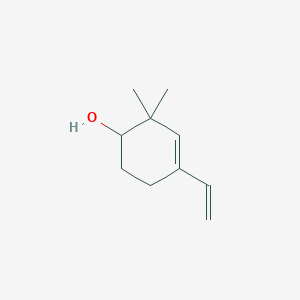
![1-Azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B14259269.png)

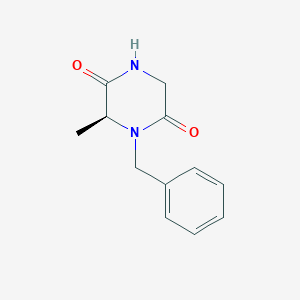
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
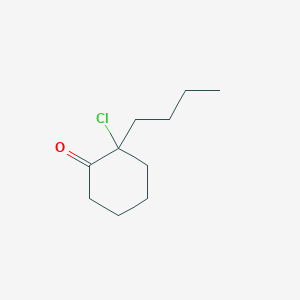


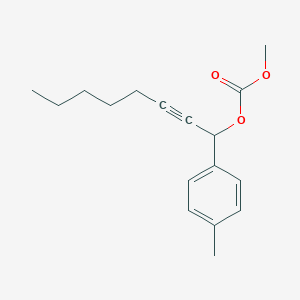
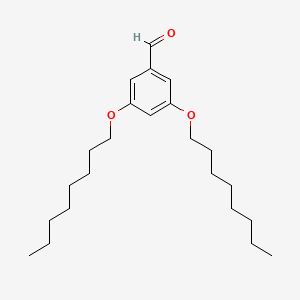
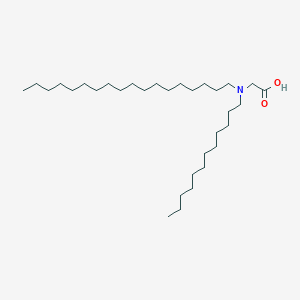
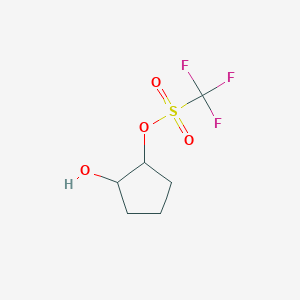
![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
